molecular formula C4H11NO2 B14255587 1-Aminobutane-1,4-diol CAS No. 400820-14-6

1-Aminobutane-1,4-diol

Cat. No.: B14255587
CAS No.: 400820-14-6
M. Wt: 105.14 g/mol
InChI Key: DIORNGPTUKJRHG-UHFFFAOYSA-N
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Description

1-Aminobutane-1,4-diol is an organic compound characterized by the presence of an amino group and two hydroxyl groups attached to a four-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aminobutane-1,4-diol can be synthesized through a chemoenzymatic catalysis process involving formaldehyde and 3-hydroxypropanal. This method offers excellent atom-economy and stereoselectivity, making it an environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenolysis of an alkyl ester of a C4 dicarboxylic acid, such as diethyl maleate, in the vapor phase .

Chemical Reactions Analysis

Types of Reactions

1-Aminobutane-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Primary amines.

    Substitution: Halogenated compounds.

Scientific Research Applications

1-Aminobutane-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Aminobutane-1,4-diol involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in the synthesis of more complex molecules. The compound’s effects are mediated through its ability to participate in various biochemical reactions, such as oxidation and reduction .

Biological Activity

1-Aminobutane-1,4-diol, also known as (2R)-2-aminobutane-1,4-diol, is an organic compound with the molecular formula C4_4H11_{11}NO2_2. It is a chiral molecule that plays a significant role in biological systems, particularly in amino acid metabolism and potential therapeutic applications. This article provides a detailed exploration of its biological activity, synthesis methods, and research findings.

This compound functions as a substrate for various enzymes involved in amino acid metabolism. It is hypothesized to interact with neurotransmitter receptors, which may influence neuronal signaling and activity. Further research is needed to elucidate its specific molecular targets and mechanisms of action.

Enzymatic Interactions

The compound has been shown to participate in several enzymatic reactions:

  • Amino Acid Metabolism : Acts as a substrate for enzymes that catalyze reactions involving amino acids.
  • Neurotransmitter Interaction : Potentially modulates the activity of neurotransmitter receptors, impacting neurological functions.

Pharmacological Potential

Research indicates that this compound could have therapeutic applications, particularly in treating neurological disorders. Its ability to influence neurotransmitter systems makes it a candidate for further pharmacological studies .

Synthetic Routes

The synthesis of this compound can be achieved through various methods:

  • Reduction of 2-Nitrobutane-1,4-diol :
    • Reagents : Hydrogen gas with a palladium catalyst or sodium borohydride.
    • Conditions : Typically conducted at temperatures of 25-30°C and pressures of 1-2 atm.
  • Catalytic Hydrogenation :
    • Involves the hydrogenation of 2-nitrobutane-1,4-diol in large reactors under controlled conditions to ensure high yield and purity.

Industrial Production

In industrial settings, continuous flow reactors are often employed to enhance efficiency and scalability during the production process.

Case Studies and Applications

Several studies have explored the biological activity and potential applications of this compound:

  • Metabolic Pathways : Investigations into its role as a precursor in metabolic pathways have shown promising results regarding its utility in synthesizing biologically active molecules .
  • Therapeutic Research : Ongoing studies are assessing its efficacy as a therapeutic agent for neurological conditions. Preliminary findings suggest it may modulate neurotransmitter systems effectively .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(2R)-2-Aminobutane-1,4-diolC4_4H11_{11}NO2_2Substrate for amino acid metabolism
(2S)-2-Aminobutane-1,4-diolC4_4H11_{11}NO2_2Similar properties; different activity
Butane-1,4-diolC4_4H10_{10}O2_2Lacks amino group; used in plastics

This table highlights the similarities and differences between this compound and related compounds. Its unique chiral nature and functional groups contribute to its distinct biological activities compared to other diols.

Properties

CAS No.

400820-14-6

Molecular Formula

C4H11NO2

Molecular Weight

105.14 g/mol

IUPAC Name

1-aminobutane-1,4-diol

InChI

InChI=1S/C4H11NO2/c5-4(7)2-1-3-6/h4,6-7H,1-3,5H2

InChI Key

DIORNGPTUKJRHG-UHFFFAOYSA-N

Canonical SMILES

C(CC(N)O)CO

Origin of Product

United States

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